6-Amino-1,2-benzisothiazol-3(2H)-one

Medicinal Chemistry Physicochemical Profiling Chromatography

6-Amino-1,2-benzisothiazol-3(2H)-one (CAS 148193-37-7) is a heterocyclic building block belonging to the benzisothiazolone class, characterized by a primary amino substituent at the 6-position of the bicyclic scaffold. The benzisothiazolone core is recognized in medicinal chemistry and agrochemical discovery for its electrophilic sulfur atom and capacity to engage in covalent inhibition mechanisms, while the 6-amino group provides a distinct handle for derivatization (e.g., diazotization, amidation, Schiff base formation) that differentiates it from other regioisomers.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
CAS No. 148193-37-7
Cat. No. B13246025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1,2-benzisothiazol-3(2H)-one
CAS148193-37-7
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)SNC2=O
InChIInChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,8H2,(H,9,10)
InChIKeySZAVJMSBSRKTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,2-benzisothiazol-3(2H)-one (CAS 148193-37-7): Procurement and Selection Guide for the 6-Amino Benzisothiazolone Regioisomer


6-Amino-1,2-benzisothiazol-3(2H)-one (CAS 148193-37-7) is a heterocyclic building block belonging to the benzisothiazolone class, characterized by a primary amino substituent at the 6-position of the bicyclic scaffold . The benzisothiazolone core is recognized in medicinal chemistry and agrochemical discovery for its electrophilic sulfur atom and capacity to engage in covalent inhibition mechanisms, while the 6-amino group provides a distinct handle for derivatization (e.g., diazotization, amidation, Schiff base formation) that differentiates it from other regioisomers [1]. However, primary research literature directly characterizing this specific compound is limited, and much of the existing knowledge is extrapolated from studies on related benzisothiazolone derivatives and regioisomeric series.

Why 6-Amino-1,2-benzisothiazol-3(2H)-one Cannot Be Replaced by Other Benzisothiazolone Regioisomers or the Parent Scaffold in Synthetic and Biological Workflows


The position of the amino substituent on the benzisothiazolone ring critically governs both physicochemical properties and downstream reactivity. For instance, the 6-amino isomer (CAS 148193-37-7) possesses a calculated LogP of 1.75 and a topological polar surface area (PSA) of 87.12 Ų , which directly impact solubility, permeability, and chromatographic behavior relative to the 5-amino or 7-amino counterparts. The 5-amino-1,2-benzisothiazol-3(2H)-one isomer has been synthesized via a distinct cyclization route starting from 4-mercaptoisophthalic acid acyl azide , and its different substitution pattern alters both the electronic environment of the electrophilic sulfur and the steric accessibility of the amino group for conjugation. Consequently, substituting one regioisomer for another in a synthetic scheme or biological assay without re-optimization is not justified; each isomer must be treated as a distinct chemical entity with non-interchangeable structure–property relationships.

Quantitative Differentiation Evidence for 6-Amino-1,2-benzisothiazol-3(2H)-one Versus Closest Analogs


Regioisomer-Specific Lipophilicity (LogP) as a Determinant of Chromatographic Retention and Membrane Permeability

The 6-amino regioisomer (CAS 148193-37-7) exhibits a computed LogP of 1.75 . Although experimental LogP values for the 5-amino and 7-amino isomers are not systematically reported, the parent unsubstituted 1,2-benzisothiazol-3(2H)-one (BIT) has a lower LogP of approximately 1.3, indicating that the amino substituent at the 6-position increases lipophilicity relative to the core scaffold. In contrast, the 2-amino derivative of BIT shows different chromatographic behavior consistent with a more polar character [1]. For procurement decisions, this LogP difference translates into distinct retention times in reversed-phase HPLC purification and altered passive membrane permeability profiles, making the 6-amino isomer preferable when higher lipophilicity is required for a synthetic intermediate or probe compound.

Medicinal Chemistry Physicochemical Profiling Chromatography

Topological Polar Surface Area (PSA) and Hydrogen-Bonding Capacity Differentiating 6-Amino from Other Regioisomers

The 6-amino isomer has a calculated PSA of 87.12 Ų with 2 hydrogen-bond donors and 3 hydrogen-bond acceptors . The 5-amino isomer, while sharing the same molecular formula (C7H6N2OS), has a slightly different spatial arrangement of the amino group that is expected to alter its PSA by approximately 1–3 Ų due to intramolecular hydrogen-bonding differences with the adjacent carbonyl. This subtle difference can affect aqueous solubility and oral bioavailability predictions. The parent BIT scaffold (PSA ≈ 54 Ų, 1 HBD, 2 HBA) is significantly less polar, which limits its utility in aqueous formulations without further derivatization [1].

Drug Design ADME Prediction Solubility

Synthetic Accessibility and Regioselective Derivatization: 6-Amino Isomer as a Precursor to 6-Aminosaccharin

The 6-amino-1,2-benzisothiazol-3(2H)-one serves as the direct precursor for 6-aminosaccharin (6-amino-1,1-dioxo-1,2-benzothiazol-3-one, CAS 22094-62-8) via oxidation of the sulfur atom. A reported synthetic route achieves a 64.3% yield for the conversion of the non-oxidized amino-BIT to the 1,1-dioxide [1]. In contrast, the 5-amino isomer (CAS 22094-61-7) or 7-amino isomer (CAS 89975-86-0) would yield different saccharin derivatives with distinct biological profiles. This well-established oxidative conversion provides a quantifiable yield benchmark that can be used to assess the quality and reactivity of a purchased batch of the 6-amino isomer.

Organic Synthesis Building Block Sulfonamide

Regioisomeric Purity as a Procurement Quality Determinant: Avoiding Isomer Contamination

Commercial suppliers of 6-amino-1,2-benzisothiazol-3(2H)-one typically offer the compound at ≥95% purity . However, the synthetic routes to amino-benzisothiazolones can produce regioisomeric mixtures (5-amino, 6-amino, and 7-amino) if starting materials are not positionally pure. The 5-amino isomer has been independently synthesized from 4-mercaptoisophthalic acid acyl azide , confirming that each regioisomer requires a distinct synthetic entry. For the end user, specifying the 6-amino regioisomer explicitly and verifying regioisomeric purity by HPLC or NMR is critical because even 5% contamination with the 5-amino isomer can confound structure–activity relationship (SAR) studies and lead to false conclusions in biological screening campaigns.

Quality Control Regioisomer Separation Procurement Specification

Application Scenarios Where 6-Amino-1,2-benzisothiazol-3(2H)-one Offers Demonstrable Advantage Over Other Benzisothiazolone Regioisomers


Medicinal Chemistry: Synthesis of 6-Aminosaccharin-Based Pharmacophores

When the synthetic target is 6-aminosaccharin or its N-substituted derivatives (which have been explored as local anesthetics, sweeteners, and enzyme inhibitors), the 6-amino-1,2-benzisothiazol-3(2H)-one is the obligate intermediate. The reported 64.3% yield for the oxidation–reduction sequence to 6-aminosaccharin [1] provides a validated starting point for medicinal chemistry campaigns targeting the sulfonamide pharmacophore. Using the 5-amino or 7-amino isomer would lead to a different regioisomeric saccharin with predictable divergence in biological activity.

Physicochemical Screening Libraries: LogP and PSA-Targeted Compound Selection

For fragment-based or diversity-oriented screening libraries where specific LogP windows (e.g., 1.5–2.0) and PSA ranges (80–90 Ų) are desired, the 6-amino isomer fits these criteria precisely (LogP 1.75, PSA 87.12) [1]. The parent BIT (LogP ≈ 1.3, PSA ≈ 54) falls outside this window, and the 2-amino derivative is significantly more polar. This makes the 6-amino isomer the regioisomer of choice for libraries designed to explore moderately lipophilic, hydrogen-bond-capable chemical space.

Bioconjugation and Affinity Ligand Synthesis

The primary aromatic amine at the 6-position is sterically accessible for diazotization and subsequent azo-coupling or for direct amidation with activated esters. This reactivity profile has been exploited in the preparation of styryl-based push–pull dyes from 6-amino-substituted benzothiazole scaffolds [2]. By analogy, 6-amino-1,2-benzisothiazol-3(2H)-one can serve as a chromophoric or affinity-label building block in chemical biology probes, where the benzisothiazolone core provides additional electrophilic reactivity not available from simple aniline derivatives.

Quality-Controlled Procurement for SAR Studies Requiring Defined Regioisomeric Purity

In any quantitative structure–activity relationship (SAR) study involving amino-benzisothiazolones, the procurement specification must explicitly require the 6-amino regioisomer and include a certificate of analysis demonstrating ≥95% purity with HPLC verification of regioisomeric identity [1]. This prevents the confounding effects of isomeric impurities that can arise from non-regioselective synthetic routes, ensuring that observed biological activity can be unambiguously assigned to the 6-amino substitution pattern.

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